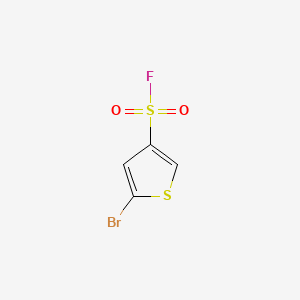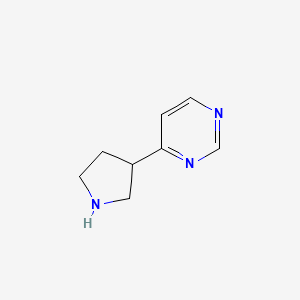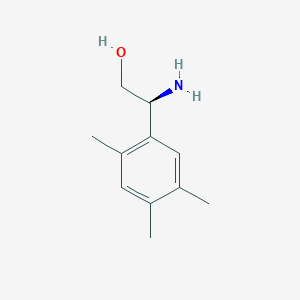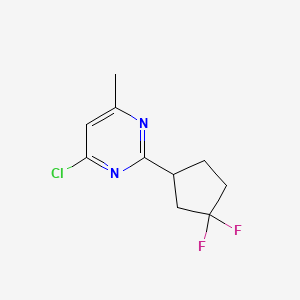
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H20O3S. It is a derivative of benzene sulfonate, where a 4-methylbenzene sulfonate group is attached to a 3-methylcyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclohexyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylcyclohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methylcyclohexanol+4-Methylbenzenesulfonyl chloride→3-Methylcyclohexyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation Reactions: The methyl groups on the cyclohexyl and benzene rings can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., NaOH or KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Formation of 3-methylcyclohexyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Applications De Recherche Scientifique
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Methylcyclohexyl 4-methylbenzene-1-sulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The molecular pathways involved include enzyme inhibition and disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylcyclohexyl 4-methylbenzene-1-sulfonate
- 3-Methylcyclohexyl benzenesulfonate
- Cyclohexyl 4-methylbenzene-1-sulfonate
Uniqueness
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a cyclohexyl and a benzene ring, which imparts distinct chemical properties. The methyl groups on both rings enhance its reactivity and make it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
37690-41-8 |
|---|---|
Formule moléculaire |
C14H20O3S |
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
(3-methylcyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-11-6-8-14(9-7-11)18(15,16)17-13-5-3-4-12(2)10-13/h6-9,12-13H,3-5,10H2,1-2H3 |
Clé InChI |
DRDLAHAGJXECGB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)




![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)




![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
